Organoleptic Differentiation: Irish Stew Meat Flavor Profile vs. Comparator Compounds
The target compound delivers a ‘sweet blending effect, imparting a meaty oniony taste leaning towards an “Irish Stew” taste effect’ at 2–4 ppm in beef broth, and ‘helps reduce the typical hydrolyzed vegetable protein taste and ties in and rounds up the other meat‑like chemicals in the formula’ [1]. In contrast, the closest thiol analog 2,5‑dimethylfuran‑3‑thiol (CAS 55764‑23‑3) evaluated at 0.10% in propylene glycol exhibits a ‘sulfurous, meaty, green onion, brown and roasted, brothy, rubbery, HVP‑like, fatty and slightly tomato‑like’ aroma—lacking the oniony‑sweet blending and HVP‑masking attributes [2]. The methyl‑sulfide congener 2,5‑dimethyl‑3‑(methylthio)furan occurs naturally in coffee aroma and does not possess the savory meat‑stew character [3].
| Evidence Dimension | Flavor character and functional blending property in model food system |
|---|---|
| Target Compound Data | Sweet blending effect; meaty oniony ‘Irish Stew’ taste; reduces HVP taste; tested at 2 ppm (Example VI) and 4 ppm (Example VII) in beef broth [1] |
| Comparator Or Baseline | 2,5‑Dimethylfuran‑3‑thiol: sulfurous, meaty, green onion, brothy, rubbery, HVP‑like, fatty, tomato‑like at 0.10% in propylene glycol [2]; 2,5‑Dimethyl‑3‑(methylthio)furan: coffee aroma [3] |
| Quantified Difference | Propyl sulfide = Irish Stew meaty‑oniony blend with HVP masking; Thiol = sulfurous‑lamb without blending effect; Methyl sulfide = coffee character, not meaty |
| Conditions | Beef broth model food system (commercial dried mixture + 250 mL hot water) at 2–4 ppm final concentration for target compound; 0.10% propylene glycol solution for thiol comparator |
Why This Matters
Procurement decisions for meat‑flavor formulations must prioritize the compound that delivers the specific ‘Irish Stew’ character and hydrolyzed‑vegetable‑protein masking function, as substituting the thiol or methyl‑sulfide analog would require complete re‑balancing of the flavor formula.
- [1] US Patent 4,031,256, Example VI (formulation) and Example VII (beef broth evaluation at 4 ppm). View Source
- [2] ChemicalBook. 2,5‑Dimethyl‑3‑furanthiol (CAS 55764‑23‑3). Aroma characteristics at 0.10% in propylene glycol. View Source
- [3] Human Metabolome Database. 2,5‑Dimethyl‑3‑(methylthio)furan (HMDB0040198). Occurs in coffee aroma. View Source
